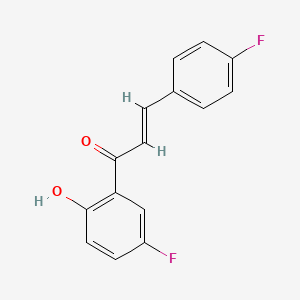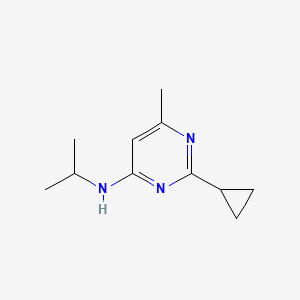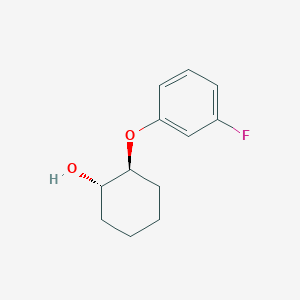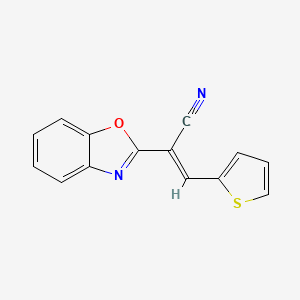
(2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Übersicht
Beschreibung
(2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, also known as FFA-1, is a synthetic compound that has been studied for its potential as a therapeutic agent. FFA-1 has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
(2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is believed to exert its effects through the activation of the peroxisome proliferator-activated receptor (PPAR) alpha and gamma. PPARs are nuclear receptors that play a role in regulating gene expression and are involved in a variety of physiological processes, including lipid metabolism and inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, (2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one has also been shown to have anti-tumor properties. Studies have demonstrated that (2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is that it can be synthesized relatively easily using standard laboratory techniques. However, one limitation is that its effects may vary depending on the specific cell type or tissue being studied.
Zukünftige Richtungen
There are several potential future directions for research on (2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanisms underlying (2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one's anti-tumor effects and to explore its potential as a cancer therapy.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for a variety of conditions. One area of interest has been its anti-inflammatory properties, with studies showing that (2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O2/c16-11-4-1-10(2-5-11)3-7-14(18)13-9-12(17)6-8-15(13)19/h1-9,19H/b7-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICVLUDXQZRAIN-XVNBXDOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=CC(=C2)F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoline-8-sulfonamide](/img/structure/B3406017.png)

![N-[(2-chlorophenyl)methyl]-7H-purin-6-amine](/img/structure/B3406029.png)


![2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline](/img/structure/B3406042.png)
![4-([1,1'-Biphenyl]-4-yl)-5-methylthiazol-2-amine](/img/structure/B3406046.png)
![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(4-fluorophenyl)piperazine hydrochloride](/img/structure/B3406053.png)
![3-Benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline hydrochloride](/img/structure/B3406061.png)



